3-Methyl-1-(prop-2-en-1-yl)-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
110108-48-0 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylindazole |
InChI |
InChI=1S/C11H12N2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12-13/h3-7H,1,8H2,2H3 |
InChI Key |
NEQZHUZNJYJQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)CC=C |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 3 Methyl 1 Prop 2 En 1 Yl 1h Indazole and Its Analogs
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. A typical ¹H NMR spectrum for 3-Methyl-1-(prop-2-en-1-yl)-1H-indazole would be expected to show distinct signals for the methyl group, the allyl group protons (allylic CH₂, vinylic CH, and terminal CH₂), and the aromatic protons on the indazole ring. Specific chemical shifts (δ), coupling constants (J), and signal multiplicities (e.g., singlet, doublet, triplet, multiplet) would confirm the structure.
Despite the utility of this technique, specific, experimentally determined ¹H NMR data (chemical shifts and coupling constants) for this compound are not available in the cited literature.
Carbon (¹³C) NMR Spectroscopy
Carbon (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, the spectrum would show separate resonances for the methyl carbon, the three distinct carbons of the allyl group, and the carbons of the bicyclic indazole core.
However, detailed experimental ¹³C NMR spectral data, including a table of chemical shifts for each carbon atom of this compound, could not be located in the available scientific databases.
Nitrogen (¹⁵N and ¹⁴N) NMR Spectroscopy
Nitrogen NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms within a molecule, such as those in the pyrazole (B372694) ring of the indazole system. The chemical shifts of the N1 and N2 atoms would provide insight into the electronic structure of the heterocyclic core.
Specific ¹⁵N or ¹⁴N NMR data for this compound are not reported in the surveyed literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating complex structural details.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the allyl group and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the molecule's conformation and the proximity of the allyl group to the indazole ring.
While these techniques are standard for structural elucidation, published 2D NMR spectra or detailed correlation tables specifically for this compound are not available.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a complete picture of its molecular geometry and how the molecules pack together in the crystal lattice.
A search of crystallographic databases did not yield a solved crystal structure for this compound. While structures for related analogs, such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, have been reported, this data cannot be used to describe the specific architecture of the title compound.
Determination of Bond Lengths, Angles, and Torsion Angles
From a crystal structure, it is possible to extract precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data provides quantitative insight into the molecular geometry, including the planarity of the indazole ring and the conformation of the flexible allyl substituent.
As no crystal structure for this compound has been published, there are no experimentally determined data tables of its bond lengths, angles, or torsion angles available.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-stacking, hydrogen bonding)
The crystal structure and packing of indazole derivatives are significantly influenced by a variety of non-covalent interactions, which dictate the formation of their supramolecular architectures. While the specific crystal structure for this compound is not extensively detailed in the available literature, analysis of its close analogs provides significant insight into the expected intermolecular forces at play. These interactions primarily include π-stacking and various forms of weak hydrogen bonds.
In analogs such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole and 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the crystal packing is characterized by slipped π-π stacking interactions between the planar indazole units. researchgate.net This type of stacking is a common feature in aromatic heterocyclic compounds, contributing significantly to the stability of the crystal lattice. The overlapping π-orbitals of adjacent indazole rings create an attractive force, leading to the formation of column-like stacks or layered arrangements within the crystal. researchgate.netnih.gov For instance, in 2-allyl-7-nitro-2H-indazole, π-π interactions with an inter-centroid distance of 3.6225 (8) Å are observed, linking molecules into a three-dimensional network. nih.gov
Hydrogen bonding also plays a crucial role in directing the crystal packing of these molecules. Although the N-H donor present in the parent indazole ring is replaced by the allyl group in this compound, weak C-H···N and C-H···O hydrogen bonds are prevalent in its analogs. researchgate.netresearchgate.net In the crystal structures of substituted 1-allyl-indazoles, molecules are often linked by networks of these weak hydrogen bonds. nih.govnih.govnih.gov For example, N-(1-allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide molecules are linked by N—H···N, N—H···O and C—H···O hydrogen bonds, creating a three-dimensional assembly. nih.gov Similarly, in other analogs, C-H···O and C-H···Cl interactions connect molecular stacks. researchgate.net The allyl group itself can participate in these interactions; for instance, C-H···O contacts involving the allyl group help form three-dimensional networks in the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione. nih.gov
| Interaction Type | Description | Observed in Analogs |
|---|---|---|
| π-π Stacking | Slipped or offset stacking between parallel indazole rings, contributing to the formation of columns or layers. | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, 2-allyl-7-nitro-2H-indazole researchgate.netnih.gov |
| C-H···O Hydrogen Bonds | Weak hydrogen bonds linking molecules, often involving substituents on the indazole ring or the allyl group itself. | 3-bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, N-(1-allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide researchgate.netnih.gov |
| C-H···N Hydrogen Bonds | Interactions between C-H donors and the nitrogen atoms of the indazole ring, forming molecular chains or networks. | 1-(6-Nitro-1H-indazol-1-yl)ethanone, 2-allyl-7-nitro-2H-indazole researchgate.netnih.gov |
| C-H···Halogen Bonds | Weak interactions observed in halogenated analogs, contributing to the overall crystal packing. | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole researchgate.net |
Vibrational Spectroscopy (e.g., IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an essential tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its indazole core, methyl group, and allyl substituent. By analyzing the spectra of indazole and related substituted compounds, a detailed assignment of these vibrational modes can be established. europeanreview.org
The aromatic indazole ring gives rise to several distinct vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic rings produce a series of bands in the 1600-1450 cm⁻¹ range. For example, IR data for 3-methyl-1-phenyl-1H-indazole shows peaks at 1594 and 1507 cm⁻¹. rsc.org Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring portion, generally appear in the 900-700 cm⁻¹ region. A strong band around 747 cm⁻¹ is noted for several 3-methyl-1-substituted-1H-indazoles. rsc.org
The allyl group (prop-2-en-1-yl) introduces several characteristic frequencies. The stretching vibration of the vinylic =C-H bonds is expected just above 3000 cm⁻¹, often overlapping with the aromatic C-H stretches. The C=C double bond stretch of the allyl group typically gives rise to a medium-intensity band around 1645 cm⁻¹. The out-of-plane bending (wagging) of the vinylic C-H bonds results in strong bands in the 1000-900 cm⁻¹ region.
The aliphatic C-H bonds from the methyl group and the methylene (B1212753) bridge of the allyl group also have characteristic stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and methylene groups are found in the 2980-2850 cm⁻¹ range. Bending vibrations for these groups, such as scissoring and rocking, appear in the 1470-1370 cm⁻¹ region.
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3100–3000 | C-H stretch | Aromatic (Indazole) & Vinylic (Allyl) |
| 2980–2850 | C-H stretch | Aliphatic (Methyl, Methylene) |
| ~1645 | C=C stretch | Vinylic (Allyl) |
| 1600–1450 | C=C and C=N ring stretch | Aromatic (Indazole) |
| 1470–1370 | C-H bend | Aliphatic (Methyl, Methylene) |
| 1000–900 | =C-H out-of-plane bend | Vinylic (Allyl) |
| 900–700 | Ar-H out-of-plane bend | Aromatic (Indazole) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₄N₂), the exact molecular weight is 186.1157 g/mol . In a typical electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 186.
The fragmentation of N-alkylated indazoles under EI-MS conditions often follows predictable pathways, which are crucial for structural elucidation. uni-saarland.de The molecular ion is generally energetically unstable and breaks down into smaller, more stable charged fragments. chemguide.co.uk A primary and highly characteristic fragmentation pathway for 1-allyl substituted indazoles is the cleavage of the N-C bond of the allyl group. This results in the loss of an allyl radical (•CH₂CH=CH₂, mass = 41 u), leading to a prominent fragment ion corresponding to the 3-methyl-1H-indazole cation at m/z 145.
Another common fragmentation involves the loss of a hydrogen atom from the molecular ion, resulting in a significant [M-1]⁺ peak at m/z 185. Further fragmentation of the indazole ring system can occur, though these pathways are often more complex. Analysis of analogs such as 3-methyl-1-propyl-1H-indazole shows a base peak at m/z 145, corresponding to the loss of the propyl radical, and other fragments at m/z 128 and below, indicating further breakdown of the indazole core. rsc.org Similarly, the mass spectrum of 3-methyl-1-phenyl-1H-indazole shows a molecular ion at m/z 208 and a key fragment at m/z 193, corresponding to the loss of a methyl group, which is a different primary fragmentation due to the stronger N-phenyl bond. rsc.org
Based on these principles, a proposed fragmentation pattern for this compound can be outlined.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 186 | [C₁₂H₁₄N₂]⁺˙ (Molecular Ion) | - |
| 185 | [C₁₂H₁₃N₂]⁺ | •H |
| 171 | [C₁₁H₁₁N₂]⁺ | •CH₃ |
| 145 | [C₉H₉N₂]⁺ | •C₃H₅ (Allyl radical) |
| 118 | [C₈H₈N]⁺ or [C₇H₆N₂]⁺˙ | •C₄H₇N or •CH₃, •HCN |
| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₅H₇N₂ |
Mechanistic Investigations of Biological Target Interactions and Structure Activity Relationships for Analogs of 3 Methyl 1 Prop 2 En 1 Yl 1h Indazole
Principles of Indazole Scaffold in Ligand-Target Recognition
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.netnih.govrsc.orgresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents, highlighting its favorable properties for molecular recognition by biological targets. nih.govnih.govnih.govpnrjournal.com The unique structural and electronic features of the indazole core enable it to engage in a variety of non-covalent interactions with proteins, including hydrogen bonds, π-π stacking, and hydrophobic interactions, which are fundamental to ligand-target binding. nih.govnih.gov
The tautomeric nature of the indazole ring, primarily existing as 1H- and 2H-indazoles, also plays a role in its biological activity, with the 1H-tautomer being generally more stable. austinpublishinggroup.comcaribjscitech.com The specific tautomeric form can influence the orientation of substituents and the geometry of hydrogen bonding, thereby affecting binding affinity and selectivity for a particular target. austinpublishinggroup.com The versatility of the indazole scaffold allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize ligand-target interactions. nih.govcaribjscitech.com
Structure-Activity Relationship (SAR) Studies of N1- and C3-Substituted Indazoles
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the interaction of these compounds with their biological targets, thereby guiding the design of more potent and selective molecules. For analogs of 3-methyl-1-(prop-2-en-1-yl)-1H-indazole, the substituents at the N1 and C3 positions are of particular importance.
Influence of the N1-Allyl Moiety on Binding Affinity and Selectivity
In broader studies of N1-substituted indazoles, the size, shape, and electronic nature of the substituent have been shown to be critical. For instance, in a series of indazole arylsulfonamides, N1 meta-substituted benzyl (B1604629) groups were found to be among the most potent N1-substituents. acs.org The introduction of different alkyl or aryl groups at the N1 position can lead to varying degrees of interaction with hydrophobic pockets within the receptor, thereby impacting potency. The allyl group, with its alkene functionality, introduces a degree of conformational flexibility and potential for specific interactions, such as π-stacking with aromatic residues, that can differ from simple alkyl or aryl substituents. The presence and orientation of the N1-substituent can also sterically influence the binding of other parts of the molecule, including the C3-substituent and the indazole core itself.
Role of the C3-Methyl Group in Modulating Ligand-Target Interactions
The C3 position of the indazole ring is a key site for modification to modulate biological activity. chim.it The C3-methyl group in this compound can play a crucial role in ligand-target interactions through several mechanisms. It can contribute to the binding affinity by fitting into a small hydrophobic pocket within the active site of a protein. The size and lipophilicity of the methyl group are often optimal for such interactions, providing a balance between enhancing binding and avoiding steric clashes.
SAR studies on various indazole derivatives have demonstrated the importance of the C3-substituent. For example, in a series of indazole-3-carboxamides, the specific regiochemistry of the amide linker at the C3 position was found to be critical for the inhibition of calcium influx. nih.gov In other studies, the introduction of larger or more functionalized groups at the C3 position has led to significant changes in activity, highlighting the sensitivity of this position to substitution. rsc.org Bioisosteric replacement of the methyl group with other small, lipophilic groups can be a strategy to probe the steric and electronic requirements of the binding pocket and potentially improve potency or selectivity. cambridgemedchemconsulting.comnih.gov
Effects of Remote Substituents on Indazole Derivatives' Interactions
Beyond the immediate N1 and C3 positions, substituents on the benzene ring of the indazole scaffold can have a profound impact on the molecule's interaction with its biological target. nih.govnih.gov These "remote" substituents can modulate the electronic properties of the entire indazole ring system, influence the orientation of other substituents, and directly interact with specific residues in the binding pocket.
The following table summarizes the general effects of substituents at different positions on the indazole ring based on various SAR studies:
| Position | Type of Substituent | General Effect on Activity | Reference |
| N1 | Alkyl, Aryl, Benzyl | Influences binding to hydrophobic pockets, can affect selectivity and potency. | acs.org |
| C3 | Small alkyl, Amide, Aryl | Critical for binding in hydrophobic pockets and establishing key interactions. Regiochemistry is often crucial. | chim.itnih.gov |
| C4, C5, C6, C7 | Halogens, Methoxy, Amide, Sulfonamide | Modulates electronic properties, can form additional hydrogen bonds or hydrophobic interactions, affects pharmacokinetics. | nih.govacs.org |
Computational Modeling of Ligand-Protein Interactions
Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between ligands and their protein targets at an atomic level. These techniques provide valuable insights into the plausible binding modes of indazole derivatives and help rationalize observed structure-activity relationships.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biotech-asia.orgljmu.ac.uk For indazole derivatives, docking simulations can elucidate how the scaffold and its substituents fit into the binding site of a target protein and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.govnih.govtandfonline.com
Docking studies have been successfully applied to various classes of indazole derivatives to predict their binding modes. For example, in the context of kinase inhibition, docking simulations have shown that the indazole core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov The N1 and C3 substituents are often predicted to occupy adjacent hydrophobic pockets, consistent with SAR data. nih.govnih.gov
The predicted binding energy or docking score from these simulations can provide a qualitative estimate of the binding affinity, which can be useful for prioritizing compounds for synthesis and biological testing. The table below presents hypothetical docking scores for a series of indazole analogs against a generic kinase target to illustrate how this data can be used to guide SAR.
| Compound | N1-Substituent | C3-Substituent | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| 1 | Allyl | Methyl | -8.5 | H-bond with hinge, hydrophobic interactions |
| 2 | Propyl | Methyl | -8.2 | H-bond with hinge, hydrophobic interactions |
| 3 | Benzyl | Methyl | -9.1 | H-bond with hinge, π-π stacking |
| 4 | Allyl | Ethyl | -8.7 | H-bond with hinge, enhanced hydrophobic interactions |
| 5 | Allyl | Phenyl | -9.5 | H-bond with hinge, extensive hydrophobic and π-π stacking |
These computational predictions, when integrated with experimental data, provide a powerful platform for the rational design of novel and more effective indazole-based therapeutic agents.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the physical movements of atoms and molecules, providing detailed insights into the conformational stability and interaction dynamics of ligands like this compound and its analogs when bound to biological targets. These simulations model the behavior of the ligand-protein complex over time, revealing the stability of the binding pose and the dynamic nature of the interactions that are crucial for molecular recognition and affinity.
The stability of the ligand within the binding pocket is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over the simulation period relative to an initial reference structure. A low and stable RMSD value suggests that the ligand maintains a consistent binding mode, indicating a stable complex. nih.gov Conversely, high fluctuations in RMSD may point to binding instability or multiple binding conformations.
Interaction dynamics are elucidated by analyzing the specific non-covalent interactions between the indazole derivative and the amino acid residues of the target protein. Key interactions typically monitored include:
Hydrogen Bonds: The formation and breakage of hydrogen bonds are tracked throughout the simulation, identifying key donor-acceptor pairs that anchor the ligand in the binding site.
Hydrophobic Contacts: The stability of the complex is often significantly influenced by hydrophobic interactions between the aromatic indazole ring system and nonpolar residues of the target.
Water-Mediated Interactions: MD simulations can reveal the role of individual water molecules in mediating interactions between the ligand and the protein, which can be crucial for binding affinity and selectivity. nih.gov
By analyzing the trajectory of the simulation, researchers can identify which parts of the indazole scaffold and its substituents are critical for maintaining a stable interaction, guiding further optimization of the compound's structure. nih.gov
| Simulation Parameter | Description | Implication for Indazole Analogs |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the ligand-protein complex over time from a reference structure. | Low, stable RMSD values indicate a stable binding pose of the indazole analog within the target's active site. nih.gov |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues in the protein. | High RMSF in certain regions can indicate flexibility that may accommodate ligand binding or be involved in allosteric regulation. |
| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and protein. | Identifies critical hydrogen bond interactions that anchor the indazole core or its substituents to the target. |
| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule accessible to the solvent. | A decrease in SASA upon binding indicates the burial of the ligand in the binding pocket, often correlating with favorable hydrophobic interactions. |
Binding Free Energy Calculations
To quantify the binding affinity of indazole derivatives and rank different analogs, computational methods are employed to calculate the binding free energy (ΔG_bind). wustl.edu These calculations provide a theoretical estimation of the strength of the association between a ligand and its target. nih.gov The most common end-point methods used in conjunction with MD simulations are the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches. frontiersin.org
These methods calculate the binding free energy by considering various energy components:
Molecular Mechanics Energy (ΔE_MM): This term includes the internal energy of the ligand and protein, as well as the van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies between them in a vacuum. frontiersin.orgrsc.org
Solvation Free Energy (ΔG_solv): This component accounts for the energy change associated with transferring the molecules from a vacuum to a solvent environment. It is further divided into a polar (ΔG_polar) and a nonpolar (ΔG_nonpolar) contribution. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org
Configurational Entropy (-TΔS): This term represents the change in entropy upon ligand binding. Its calculation is computationally demanding and is sometimes omitted when ranking congeneric series of ligands, assuming the entropic contribution is similar for closely related analogs.
The final binding free energy is a sum of these components, providing a quantitative measure that can be correlated with experimentally determined binding affinities, such as IC50 or Ki values. These calculations are invaluable in lead optimization, allowing for the in-silico screening of virtual compounds and prioritizing the synthesis of the most promising indazole analogs. nih.gov
| Energy Component | Description | Contribution to Binding |
| ΔE_vdW (van der Waals) | Energy from weak, short-range intermolecular forces. | Favorable (negative) contribution from shape complementarity between the indazole analog and the binding pocket. |
| ΔE_elec (Electrostatic) | Energy from the interaction of permanent charges, dipoles, and quadrupoles. | Favorable (negative) contribution from interactions like hydrogen bonds and salt bridges. |
| ΔG_polar (Polar Solvation) | Energy required to transfer the charges of the complex from a vacuum to the polar solvent. | Unfavorable (positive) contribution, representing the desolvation penalty upon binding. |
| ΔG_nonpolar (Nonpolar Solvation) | Energy related to cavity formation and van der Waals interactions with the solvent. | Favorable (negative) contribution, driven by the hydrophobic effect. |
| ΔG_bind (Total Binding Free Energy) | The sum of all energy components (ΔE_MM + ΔG_solv - TΔS). | A more negative value indicates stronger predicted binding affinity. |
Mechanistic Elucidation of Indazole Derivative Modulations of Biological Targets (e.g., Kinases, Enzymes, Receptors)
ATP-Competitive Kinase Inhibition Mechanisms
A predominant mechanism of action for many indazole-based compounds is ATP-competitive inhibition of protein kinases. researchgate.net Protein kinases play a central role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. In many diseases, particularly cancer, kinases become dysregulated, making them attractive therapeutic targets.
Indazole derivatives designed as ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain. researchgate.net Their mechanism involves:
Occupation of the Adenine (B156593) Pocket: The bicyclic indazole core often mimics the adenine ring of ATP, occupying the hydrophobic pocket and forming crucial hydrogen bonds with the "hinge" region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors.
Interaction with Key Regions: Substituents on the indazole ring are designed to extend into adjacent regions of the ATP-binding site, such as the solvent-exposed region or the hydrophobic back pocket near the "gatekeeper" residue. nih.gov
Blocking Phosphotransfer: By physically occupying the ATP-binding site, the indazole inhibitor prevents ATP from binding, thereby blocking the phosphotransfer reaction and inhibiting the kinase's catalytic activity.
The selectivity of these inhibitors for a specific kinase over others is achieved by exploiting subtle differences in the shape, size, and amino acid composition of the ATP-binding sites across the kinome. nih.gov
Allosteric Modulation Mechanisms
In contrast to orthosteric inhibitors that bind at the active site, allosteric modulators bind to a distinct, topographically different site on the target protein. nih.gov This binding event induces a conformational change in the protein that alters the function of the active site, either inhibiting or enhancing its activity. nih.gov
While less common than ATP-competitive inhibitors, the indazole scaffold can be incorporated into molecules designed for allosteric modulation. The potential advantages of this mechanism include:
Higher Selectivity: Allosteric sites are generally less conserved across protein families than active sites, offering an opportunity to develop highly selective modulators with fewer off-target effects. nih.gov
Novel Mode of Action: Allosteric inhibitors can be effective against targets that have proven difficult to drug via the active site or can overcome resistance mutations that arise in the orthosteric site. nih.gov
The mechanism of allosteric modulation by an indazole derivative would involve the inhibitor binding to a specific allosteric pocket, triggering a cascade of conformational changes that are transmitted through the protein structure to the active site, ultimately altering its catalytic efficiency or substrate binding capability. researchgate.net
Specific Enzyme Inhibition Pathways (e.g., IDO1, Akt, DNA Gyrase, ULK1)
Beyond kinases, analogs based on the indazole structure have been developed to inhibit a variety of specific enzymes through diverse mechanisms.
Akt (Protein Kinase B): As a kinase, Akt is often targeted by ATP-competitive indazole inhibitors. These compounds bind to the ATP pocket located between the N- and C-lobes of the kinase domain, preventing the phosphorylation of downstream substrates involved in cell survival and proliferation pathways. researchgate.net
DNA Gyrase: This bacterial enzyme is a crucial target for antibiotics. Indazole-containing compounds can inhibit DNA gyrase by binding to the ATP-binding site of the GyrB subunit. This prevents the enzyme from introducing negative supercoils into DNA, a process essential for DNA replication and repair, ultimately leading to bacterial cell death.
ULK1 (Unc-51 like autophagy activating kinase 1): ULK1 is a serine/threonine kinase that plays a pivotal role in initiating autophagy. Indazole-based inhibitors have been designed to target the ATP-binding site of ULK1. By blocking ULK1's catalytic activity, these inhibitors can prevent the phosphorylation of downstream autophagy-related proteins, thereby inhibiting the autophagic process. nih.gov Some inhibitors achieve potency by placing a key substituent, such as a bromine atom, into the back pocket adjacent to the gatekeeper residue of the kinase. nih.gov
IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is a heme-containing enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy. While direct examples of this compound targeting IDO1 are not prominent, other heterocyclic scaffolds are known to inhibit its function. An indazole-based inhibitor would likely function by coordinating with the heme iron in the active site or by binding to a nearby pocket, thereby blocking substrate access or catalysis.
| Target Enzyme | Class | Inhibition Mechanism of Indazole Analogs |
| Akt (PKB) | Serine/Threonine Kinase | ATP-competitive inhibition, blocking cell survival pathways. researchgate.net |
| DNA Gyrase (GyrB) | Topoisomerase | ATP-competitive inhibition, disrupting bacterial DNA replication. |
| ULK1 | Serine/Threonine Kinase | ATP-competitive inhibition, blocking the initiation of autophagy. nih.gov |
| IDO1 | Heme-containing Dioxygenase | Heme-coordination or active site obstruction, blocking tryptophan metabolism. |
Rational Drug Design Approaches Utilizing the Indazole Scaffold
The indazole nucleus serves as a versatile scaffold for rational drug design, a process that leverages structural and mechanistic understanding to create more effective and specific therapeutic agents. nih.gov Several key strategies are employed:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known (from X-ray crystallography or cryo-EM), SBDD is a powerful approach. nih.gov Computational docking simulations are used to predict how different indazole analogs will bind to the target's active or allosteric site. This allows designers to virtually modify the substituents on the indazole ring to optimize interactions, such as adding a hydrogen bond donor to interact with a specific residue or a hydrophobic group to fill a pocket. nih.gov
Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments, which could include the indazole core itself, are screened for weak binding to the target. nih.gov Once a binding fragment is identified, it is "grown" or linked with other fragments in a stepwise manner to build a potent lead compound. This method allows for efficient exploration of the chemical space around the core scaffold.
Structure-Activity Relationship (SAR) Studies: SAR involves systematically synthesizing and testing a series of related indazole analogs to determine how specific chemical modifications affect biological activity. nih.gov For instance, chemists might explore different substituents at the N-1, C-3, or other positions of the indazole ring to identify which modifications enhance potency, improve selectivity, or confer desirable pharmacokinetic properties. nih.gov
These rational design approaches, informed by the mechanistic insights from computational and biological studies, enable the transformation of the basic indazole scaffold into highly optimized drug candidates tailored for specific biological targets. rsc.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
